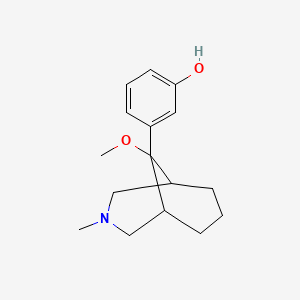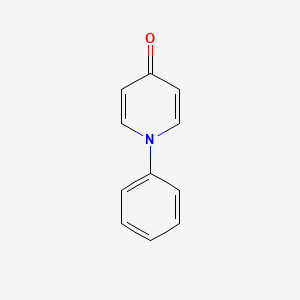![molecular formula C17H20ClNO B14671379 Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]- CAS No. 51448-91-0](/img/structure/B14671379.png)
Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]- is an organic compound with a complex structure It is characterized by the presence of a benzenemethanol core substituted with a chlorine atom at the 4-position and a phenyl(propylamino)methyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]- typically involves multi-step organic reactions. One common method includes the alkylation of 4-chlorobenzyl alcohol with a suitable phenyl(propylamino)methyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the phenyl(propylamino)methyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of dechlorinated derivatives or modified phenyl(propylamino)methyl groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]- involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenemethanol, 4-chloro-α-methyl-: Similar structure but with a methyl group instead of the phenyl(propylamino)methyl group.
Benzenemethanol, 4-chloro-α-phenyl-: Similar structure but with a phenyl group instead of the phenyl(propylamino)methyl group.
Benzenemethanol, 4-methyl-: Similar structure but with a methyl group instead of the chlorine and phenyl(propylamino)methyl groups.
Uniqueness
Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]- is unique due to the presence of both the chlorine atom and the phenyl(propylamino)methyl group. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Propriétés
Numéro CAS |
51448-91-0 |
|---|---|
Formule moléculaire |
C17H20ClNO |
Poids moléculaire |
289.8 g/mol |
Nom IUPAC |
[4-chloro-2-[phenyl(propylamino)methyl]phenyl]methanol |
InChI |
InChI=1S/C17H20ClNO/c1-2-10-19-17(13-6-4-3-5-7-13)16-11-15(18)9-8-14(16)12-20/h3-9,11,17,19-20H,2,10,12H2,1H3 |
Clé InChI |
IGECYPPSGBTOKX-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



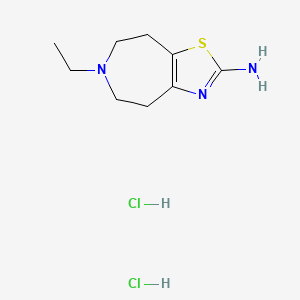

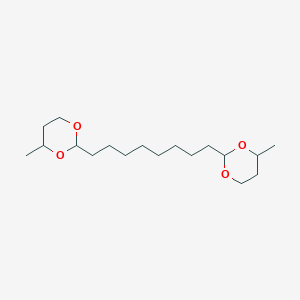
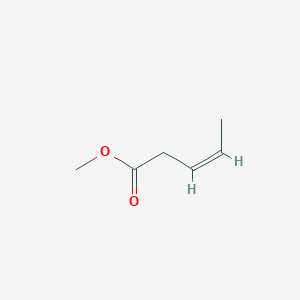
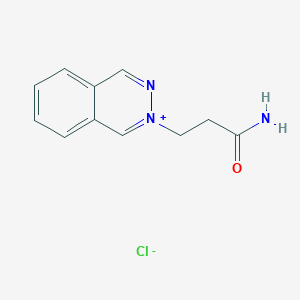
![1-Bromo-2-[(2-bromoethyl)selanyl]ethane](/img/structure/B14671334.png)
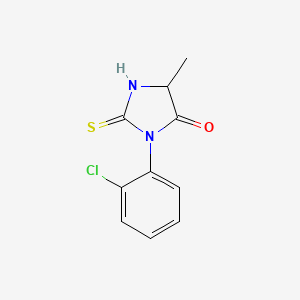
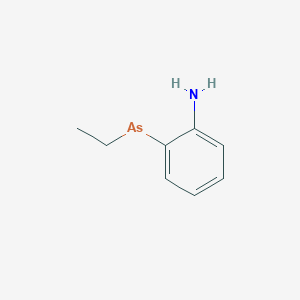
![[3,4-Dibenzoyloxy-5-(5,7-dioxo-[1,3]thiazolo[5,4-d]pyrimidin-4-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14671353.png)
![3,3'-[Decane-1,10-diylbis(oxy)]dibenzonitrile](/img/structure/B14671367.png)
